Roquefortina C

Descripción general

Descripción

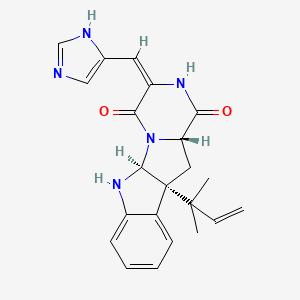

La roquefortina C es una micotoxina que pertenece a una clase de 2,5-diketopiperazinas de origen natural. Es producida por varios hongos, particularmente especies del género Penicillium. La this compound fue aislada por primera vez de una cepa de Penicillium roqueforti, una especie utilizada comercialmente en la maduración de quesos azules como Roquefort, Danés Azul, Stilton y Gorgonzola . Este compuesto es una micotoxina ciclodipéptida derivada de la ciclo(triptófano-deshidro-histidina) diketopiperazina y es un metabolito fúngico relativamente común .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción exacto de la roquefortina C no está completamente dilucidado, pero se sabe que interactúa con las enzimas citocromo P450 en los mamíferos . Esta interacción afecta el metabolismo de varios compuestos dentro del cuerpo. La this compound también inhibe la síntesis de proteínas, ARN y ADN bacterianos, lo que contribuye a su actividad bacteriostática .

Análisis Bioquímico

Biochemical Properties

Roquefortine C interacts with various enzymes and proteins. The mechanisms underlying its toxicity and metabolism have been investigated by studying its interaction with mammalian cytochrome P450 enzymes . In addition to these toxic properties, Roquefortine C reportedly possesses bacteriostatic activity against gram-positive bacteria, but only in those organisms containing haemoproteins .

Cellular Effects

Roquefortine C has significant effects on various types of cells and cellular processes. It is considered one of the most important fungal contaminants of carbonated beverages, beer, wine, meats, cheese, and bread . At high doses, Roquefortine C is classified as a toxic compound . Although it is a potent neurotoxin at high doses, at low concentrations of 0.05 to 1.47 mg/kg that occur in domestic cheeses, it was found to be "safe for the consumer" .

Molecular Mechanism

Roquefortine C exerts its effects at the molecular level through various mechanisms. It contains the unusual E-dehydrohistidine moiety, a system that typically undergoes facile isomerization under acidic, basic, or photochemical conditions to isoroquefortine C, the 3,12 double-bond Z-isomer of roquefortine C . Isoroquefortine C is not a natural product and in contrast to roquefortine C does not bind iron .

Temporal Effects in Laboratory Settings

The effects of Roquefortine C change over time in laboratory settings. Silencing of the rds or rpt genes by the RNAi strategy reduced roquefortine C production by 50% , confirming the involvement of these two key genes in roquefortine biosynthesis.

Dosage Effects in Animal Models

The effects of Roquefortine C vary with different dosages in animal models. At high doses, Roquefortine C is classified as a toxic compound . Although it is a potent neurotoxin at high doses, at low concentrations of 0.05 to 1.47 mg/kg that occur in domestic cheeses, it was found to be "safe for the consumer" .

Metabolic Pathways

Roquefortine C is involved in various metabolic pathways. It is derived from the diketopiperazine cyclo(Trp-dehydro-His) and is a relatively common fungal metabolite produced by a number of Penicillium species .

Métodos De Preparación

La roquefortina C es producida principalmente por especies de Penicillium a través de una vía biosintética que involucra una sintetasa de péptidos no ribosómicos dimodular. La biosíntesis comienza con la condensación de L-triptófano y L-histidina para formar un ciclodipéptido con un anillo diketopiperazina . Este ciclodipéptido es luego prenilado por la roquefortina preniltransferasa para formar roquefortina D, que luego es deshidrogenada a this compound por una oxigenasa P450 . Los métodos de producción industrial implican la optimización de las condiciones de fermentación de las especies de Penicillium para maximizar el rendimiento de this compound .

Análisis De Reacciones Químicas

La roquefortina C experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Contiene una porción inusual de E-deshidrohistidina, que típicamente sufre una isomerización fácil en condiciones ácidas, básicas o fotoquímicas para formar isothis compound . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos fuertes, bases y exposición a la luz. Los principales productos formados a partir de estas reacciones incluyen isothis compound, que es el isómero Z-3,12 de doble enlace de this compound .

Comparación Con Compuestos Similares

La roquefortina C forma parte de un grupo de alcaloides indólicos prenilados, que incluyen glandicolina, meleagrina, neoxalina y acetilazonalenina . Estos compuestos comparten una vía biosintética similar y características estructurales, pero difieren en sus actividades biológicas específicas y perfiles de toxicidad. Por ejemplo, se ha informado que la meleagrina tiene citotoxicidad contra varias líneas celulares de cáncer, mientras que la neoxalina es conocida por sus efectos inhibitorios sobre la polimerización de la tubulina . La this compound es única debido a su interacción específica con las enzimas citocromo P450 y su actividad bacteriostática contra bacterias grampositivas .

Propiedades

Key on ui mechanism of action |

Roquefortine interaction with rat and human liver cytochromes P450 was monitored by difference UV-vis spectroscopy. It was found to interact with different forms of the cytochromes, giving rise to a type II difference spectrum, characteristic of the binding of an amino function to the heme iron. Roquefortine exhibited high affinity for microsomes from rats treated with various inducers, the K(s) values being in the range 0.2-8 microM. Similar results were observed with human P450 enzymes 1A1, 1A2, 2D6, and 3A4. Roquefortine had no effect on NAPDH cytochrome c reductase. Therefore, inhibition of NADPH consumption was observed using various rat liver microsomes alone or in the presence of 100 microM testosterone in the case of dexamethasone (DEX)-rat microsomes. Enzymatic inhibition was studied in terms of P450 3A activities, i.e., testosterone 6beta-hydroxylase (IC(50) around 10 microM) or bromocriptine metabolism (IC(50) > 50 microM) using DEX-rat liver microsomes or P450 3A4, benzphetamine N-demethylase using phenobarbital-rat liver microsomes (IC(50) > 30 microM), and ethoxyresorufin metabolism using 3-methylcholanthrene-rat liver microsomes (IC(50) 0.1 microM), P450 1A1, and 1A2. Roquefortine was compared with compounds of similar structure: cyclo(Phe-His), cyclo(Phe-dehydroHis), cyclo(Trp-His), phenylahistin. These studies indicate that the =N- imidazole moiety coordinates with the heme iron, and suggest that the dehydroHis moiety and the presence of a fused tetracycle play an important part in roquefortine inhibitory power. |

|---|---|

Número CAS |

58735-64-1 |

Fórmula molecular |

C22H23N5O2 |

Peso molecular |

389.4 g/mol |

Nombre IUPAC |

(4E)-4-(1H-imidazol-5-ylmethylidene)-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |

InChI |

InChI=1S/C22H23N5O2/c1-4-21(2,3)22-10-17-18(28)25-16(9-13-11-23-12-24-13)19(29)27(17)20(22)26-15-8-6-5-7-14(15)22/h4-9,11-12,17,20,26H,1,10H2,2-3H3,(H,23,24)(H,25,28)/b16-9+ |

Clave InChI |

SPWSUFUPTSJWNG-CXUHLZMHSA-N |

SMILES |

CC(C)(C=C)C12CC3C(=O)NC(=CC4=CN=CN4)C(=O)N3C1NC5=CC=CC=C25 |

SMILES isomérico |

CC(C)(C=C)C12CC3C(=O)N/C(=C/C4=CN=CN4)/C(=O)N3C1NC5=CC=CC=C25 |

SMILES canónico |

CC(C)(C=C)C12CC3C(=O)NC(=CC4=CN=CN4)C(=O)N3C1NC5=CC=CC=C25 |

Apariencia |

Solid powder |

melting_point |

202-205 °C 195 - 200 °C |

Key on ui other cas no. |

58735-64-1 |

Descripción física |

Solid; [MSDSonline] Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

isoroquefortine C roquefortin roquefortine roquefortine C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.